Butyl 3-mercaptopropionate
Description
Overview of Butyl 3-mercaptopropionate (B1240610) as a Monofunctional Thiol Compound
Butyl 3-mercaptopropionate is classified as a monofunctional thiol, meaning it possesses a single thiol (-SH) group. atamanchemicals.comchemicalbook.com This structural feature is central to its chemical behavior and applications. The compound consists of a propionate (B1217596) backbone that is esterified with a butyl group, and it features a reactive thiol group at the beta-position. This unique arrangement of functional groups—an ester and a thiol—imparts a distinct combination of reactivity, solubility, and stability.
Chemical Identity and IUPAC Nomenclature: Butyl 3-sulfanylpropanoate
The formal chemical identity of this compound is well-established. Its International Union of Pure and Applied Chemistry (IUPAC) name is butyl 3-sulfanylpropanoate. atamanchemicals.comalfa-chemistry.comscbt.comnih.gov The compound is also known by several synonyms, including Butyl 3-mercaptopropanoate, 3-Mercaptopropionic acid butyl ester, and beta-Mercaptopropionic acid, butyl ester. alfa-chemistry.comontosight.ai It is assigned the Chemical Abstracts Service (CAS) number 16215-21-7. alfa-chemistry.comscbt.comsigmaaldrich.com The molecular formula for this compound is C7H14O2S. atamanchemicals.comalfa-chemistry.comscbt.comchemspider.com
Interactive Data Table: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 162.25 g/mol | atamanchemicals.comalfa-chemistry.comscbt.comsigmaaldrich.com |
| Density | 0.999 g/mL at 25 °C | alfa-chemistry.comsigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 101 °C at 12 mmHg | chemicalbook.comalfa-chemistry.comsigmaaldrich.comsigmaaldrich.com |
| Flash Point | 93 °C (closed cup) | sigmaaldrich.comsigmaaldrich.com |
| Refractive Index | n20/D 1.457 (lit.) | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |
| Appearance | Clear colorless to slightly yellow liquid | chemicalbook.comalfa-chemistry.com |
Historical Context of Mercaptopropionates in Chemical Research
The synthesis of esters from organic acids and alcohols has been a cornerstone of organic chemistry for over a century, with the Fischer-Speier esterification method being a benchmark process. researchgate.net The study of mercaptopropionic acids and their esters, including this compound, is an extension of this foundational work. Research into mercapto-functionalized compounds has been driven by their unique reactivity, particularly the ability of the thiol group to participate in various chemical transformations. Investigations into the reactions of β-mercaptopropionic acid with metal ions and its polarographic behavior have provided insights into the chemical properties of this class of compounds. researchgate.net The development of synthetic methods for α,β-unsaturated carboxylic esters has also contributed to the broader understanding of mercaptopropionate chemistry. oup.com
Significance in Contemporary Chemical and Materials Science Research
In modern chemical and materials science, this compound holds considerable importance due to its versatile applications. atamanchemicals.com It is widely utilized as a chain transfer agent in polymerization processes, allowing for the control of polymer molecular weight. atamanchemicals.comchemicalbook.com The compound is also a key reactant in thiol-yne and thiol-ene photopolymerizations, which are used to create highly cross-linked polymer networks. atamanchemicals.com Furthermore, this compound is employed in the formation of self-assembled monolayers (SAMs) on various surfaces. atamanchemicals.com In the field of nanotechnology, it serves as a ligand for the functionalization of quantum dots, which is crucial for the development of highly luminescent light-emitting diodes (LEDs). atamanchemicals.comchemicalbook.com Its role as a cross-linking monomer in the preparation of thiol-acrylate based photopolymers further underscores its significance in the development of advanced materials. atamanchemicals.comchemicalbook.com
Fundamental Principles of Thiol Chemistry Relevant to this compound
The chemical behavior of this compound is dictated by the properties of its thiol group. Thiols, the sulfur analogs of alcohols, exhibit distinct reactivity patterns. wikipedia.org
Reactivity of the Thiol Group (-SH)
The thiol group (-SH) is characterized by its acidity and nucleophilicity. wikipedia.orgucalgary.ca Thiols are generally more acidic than their corresponding alcohols. ucalgary.camasterorganicchemistry.comlibretexts.org The sulfur atom, being larger and more polarizable than oxygen, can better stabilize the negative charge in the resulting thiolate anion (RS⁻). masterorganicchemistry.comlibretexts.org
Nucleophilic Properties
The thiol group and, more significantly, the thiolate anion, are potent nucleophiles. masterorganicchemistry.comlibretexts.orgchemistrysteps.com This high nucleophilicity allows them to readily participate in a variety of chemical reactions. Thiols can act as nucleophiles in substitution and addition reactions. For instance, they can react with alkyl halides in S_N2 reactions to form sulfides. chemistrysteps.comlibretexts.org The conjugate bases of thiols, thiolates, are even more powerful nucleophiles and are widely used in organic synthesis. libretexts.orgyoutube.com The nucleophilicity of sulfur is considerably greater than that of oxygen, leading to a range of electrophilic substitutions of sulfur that are not typically observed for oxygen. libretexts.orglibretexts.org This enhanced reactivity is a key factor in the diverse applications of thiol-containing compounds like this compound. The nucleophilic addition of thiols to activated double bonds, such as those in α,β-unsaturated ketones (a Michael addition), is a well-documented reaction. acs.org Studies have also investigated the kinetics and mechanisms of nucleophilic addition to α,β-unsaturated thiol esters. nih.gov
Role in Redox Reactions
The chemical reactivity of this compound is significantly influenced by its thiol group, which is an active participant in redox reactions. This is most prominently observed in its function as a chain transfer agent (CTA) during radical polymerization. In these processes, the thiol group partakes in a one-electron transfer, effectively regulating the growth of polymer chains and, consequently, the molecular weight of the resulting polymer. cmu.edu This capability is crucial in the synthesis of polymers with specific, desired properties for applications such as adhesives, coatings, and sealants. myskinrecipes.com
The mechanism of action involves the donation of a hydrogen atom from the thiol group to a propagating polymer radical, which terminates that specific chain and initiates a new one by creating a thiyl radical. This process allows for the production of polymers with narrower molecular weight distributions and controlled particle sizes, as demonstrated in the emulsion polymerization of acrylic monomers. google.com Research has shown that using this compound as a CTA provides excellent control over the molecular weight of the resulting polymers. google.com
Furthermore, this compound is utilized in thiol-yne and thiol-ene photopolymerizations to create highly cross-linked networks. atamanchemicals.comacs.org In these reactions, the thiol group adds across a carbon-carbon multiple bond, a process often initiated by light, leading to the rapid formation of a polymer network. The efficiency of this redox-mediated reaction makes it a valuable tool in the development of advanced materials, including those for high-luminescence light-emitting diodes and photopolymers. atamanchemicals.com The oxidation of the thiol group is a key step in these processes. The electrochemical oxidation of the related 3-mercaptopropionic acid has been shown to involve two electron transfers, leading to the formation of a disulfide. researchgate.net
Ester Linkage Stability and Hydrolysis Considerations
The stability of the ester linkage in this compound is a critical factor in its application, particularly in environments where it may be exposed to varying pH levels and aqueous conditions. The ester group is susceptible to hydrolysis, a chemical reaction in which a water molecule breaks one or more chemical bonds. This process can be catalyzed by acids or bases. atamanchemicals.com
Research into the hydrolysis of thiol-acrylate photopolymers, which incorporate this compound, has provided quantitative insights into the stability of its ester linkage. The rate of ester hydrolysis is notably influenced by the pH of the surrounding medium. For instance, in a study of a thiol-acrylate photopolymer, the rate of ester hydrolysis was observed to increase as the pH was raised from 7.4 to 8.0. nih.gov This is consistent with the general principle of base-catalyzed ester hydrolysis.
The rate of hydrolysis is also affected by the chemical environment within the polymer network. The presence of neighboring sulfide (B99878) groups, formed during the thiol-ene polymerization, can influence the local hydrophilicity and, consequently, the rate of water-induced hydrolysis. nih.gov Specifically, a decrease in the number of carbons between the sulfide and the ester has been shown to increase the rate of ester hydrolysis. nih.gov
The following interactive table presents data on the ester hydrolysis rates of a thiol-acrylate photopolymer containing this compound at different pH values.
| pH | Rate of Ester Hydrolysis (days⁻¹) |
| 7.4 | 0.074 ± 0.003 |
| 8.0 | 0.28 ± 0.005 |
| Data sourced from a study on thiol-acrylate photopolymers. nih.gov |
This data underscores the pH-dependent nature of the ester linkage's stability in this compound-containing materials. While the compound is noted for its long-term stability under recommended storage conditions, its sensitivity to hydrolysis, particularly in alkaline environments, is a key consideration for its use in applications where it may be exposed to such conditions. atamanchemicals.comatamanchemicals.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-2-3-5-9-7(8)4-6-10/h10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFFVSDRCRVHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044845 | |
| Record name | Butyl 3-mercaptopropionate | |
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Molecular Weight |
162.25 g/mol | |
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Physical Description |
Liquid | |
| Record name | Propanoic acid, 3-mercapto-, butyl ester | |
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CAS No. |
16215-21-7 | |
| Record name | Butyl 3-mercaptopropionate | |
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| Record name | Butyl 3-mercaptopropionate | |
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| Record name | Butyl 3-mercaptopropionate | |
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| Record name | Propanoic acid, 3-mercapto-, butyl ester | |
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| Record name | Butyl 3-mercaptopropionate | |
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| Record name | Butyl 3-mercaptopropionate | |
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| Record name | BUTYL 3-MERCAPTOPROPIONATE | |
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Advanced Synthetic Methodologies and Reaction Mechanisms of Butyl 3 Mercaptopropionate
Modern Synthetic Routes and Reaction Mechanisms
The production of Butyl 3-mercaptopropionate (B1240610) is dominated by two principal synthetic pathways: the direct esterification of 3-mercaptopropionic acid with butanol and the Michael addition of hydrogen sulfide (B99878) to butyl acrylate (B77674). ontosight.ai The choice of route often depends on factors such as raw material availability, desired purity, and the scale of production.
Esterification of 3-Mercaptopropionic Acid with Butanol
A foundational method for producing Butyl 3-mercaptopropionate involves the direct esterification of 3-mercaptopropionic acid with butanol. ontosight.aiatamanchemicals.com This reaction, while straightforward, requires careful control of conditions to maximize yield and minimize by-products. The presence of both a carboxylic acid and a thiol group in the starting material necessitates strategic catalyst selection to favor ester formation. atamankimya.comatamankimya.com
Acid catalysis is a conventional and effective approach to drive the esterification of 3-mercaptopropionic acid. The reaction is typically performed under reflux conditions to remove the water formed, thereby shifting the chemical equilibrium towards the product, this compound. Common catalysts include strong mineral acids and sulfonic acids.
Key research findings highlight the following:
Catalysts: Strong acid catalysts such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are frequently employed. nih.gov The use of solid acid catalysts or ion-exchange resins is an alternative that can simplify catalyst removal and reduce corrosion issues.
Reaction Conditions: The reaction temperature is typically maintained between 80 °C and 140 °C, depending on the specific catalyst and solvent system used.
Purity Concerns: A significant challenge in this process is the potential for side reactions, particularly the formation of thioester-based by-products. Studies on similar polyol esters have shown that increasing the concentration of the acid catalyst can sometimes decrease the purity of the desired mercaptoester product. nih.gov
Table 1: Comparison of Acid-Catalyzed Esterification Approaches
| Catalyst Type | Typical Catalysts | Reaction Temperature | Key Considerations |
|---|---|---|---|
| Homogeneous Liquid Acids | Sulfuric acid, p-Toluenesulfonic acid | 80 °C - 140 °C | Effective but can lead to corrosion and requires neutralization and purification steps. |
| Heterogeneous Solid Acids | Ion-exchange resins | Milder conditions | Facilitates easier catalyst separation and reuse, minimizing waste. |
For industrial-scale production, continuous process designs are favored for their efficiency and consistency. Modern facilities may employ a cascade of reactor systems to optimize the synthesis and purification of this compound.
The primary reaction is often carried out in a tubular fixed-bed reactor. This type of reactor is suitable for continuous processes and allows for precise control over reaction parameters like temperature and residence time. In a fixed-bed system, the catalyst is held stationary within the reactor tube, and the reactants flow through it. The high surface area-to-volume ratio of tubular reactors facilitates efficient heat transfer, which is crucial for managing the thermodynamics of the reaction. google.com
Following the primary reaction, a secondary unit, often a Continuous Stirred-Tank Reactor (CSTR), is used for purification steps. One critical step is the treatment with a sulfite (B76179) solution, such as sodium sulfite (Na₂SO₃), to reduce disulfide by-products that may have formed through the oxidation of the thiol group. The CSTR provides the necessary mixing and residence time for the sulfite to react with and cleave the disulfide bonds, thereby increasing the purity of the final this compound product.
Table 2: Effect of Sodium Sulfite (Na₂SO₃) Treatment on Product Purity in a CSTR
| Na₂SO₃ (equivalents) | Reaction Time (h) | Product Purity (%) | Disulfide Content (%) |
|---|---|---|---|
| 0 | 6.5 | 66.5 | 28.4 |
| 0.3 | 5.0 | 78.2 | 15.1 |
| 0.5 | 4.2 | 89.7 | 6.3 |
Data derived from a representative process for mercaptoester synthesis.
Continuous Process Design and Reactor Systems
Addition of Hydrogen Sulfide to Acrylic Acid Esters
The most industrially significant route for synthesizing this compound is the direct addition of hydrogen sulfide (H₂S) to butyl acrylate. This reaction is a type of thiol-Michael addition, where the H₂S adds across the carbon-carbon double bond of the acrylate. mdpi.comresearchgate.net This method is highly efficient but requires careful management of the highly toxic and flammable H₂S gas.
The reaction is exothermic and necessitates precise control to achieve high selectivity towards the desired monomercaptan and minimize the formation of the sulfide diester by-product, bis(3-butoxycarbonylpropyl) sulfide.
Catalytic Systems: The process is catalyzed by basic catalysts. Solid-supported guanidine (B92328) catalysts, such as polystyrene-divinylbenzene resin functionalized with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have demonstrated excellent performance. google.com These heterogeneous catalysts offer high selectivity and are easily separated from the reaction mixture. google.com The reaction mechanism involves the dissociation of H₂S into HS⁻ and H⁺ species on the catalyst surface. researchgate.net
Reaction Conditions: The reaction is typically conducted under pressure to increase the concentration of H₂S in the liquid phase. google.com A high molar ratio of H₂S to the acrylate ester is used to favor the formation of the desired product.
Table 3: Research Findings for a Representative Batch Process
| Parameter | Value |
|---|---|
| Catalyst | Polystyrene-divinylbenzene resin with TBD |
| Catalyst Loading | 3.15 mmol TBD/g resin |
| Temperature | 70°C |
| H₂S Pressure | 3.1 MPa |
| H₂S:Acrylate Molar Ratio | 6.3:1 |
| Acrylate Conversion | 85% |
| Selectivity to this compound | 99.2% |
Data from a representative batch process for mercaptoester synthesis.
Optimization of Reaction Conditions for Yield and Selectivity
To maximize the yield of this compound and minimize byproduct formation, precise control over reaction parameters is essential.
The reaction temperature and pressure are critical variables. For syntheses using solid-supported guanidine catalysts, a temperature of 70°C and an H₂S pressure of 3.1 MPa have been shown to be effective. Current time information in Bangalore, IN. When using anion-exchange resins like Amberlyst A-21 for the related methyl ester, a temperature of 73°C and a pressure of 3102.75 kPa were employed. google.com It has been noted that higher pressures generally lead to improved selectivities compared to reactions run at lower pressures. google.com
The molar ratio of hydrogen sulfide to the acrylate ester is a key factor in controlling the reaction outcome. A significant excess of H₂S is used to favor the formation of the desired mercaptan and suppress the formation of the thioether byproduct. A molar ratio of H₂S to acrylate of 6.3:1 has been successfully used in reactions catalyzed by both solid-supported guanidine and anion-exchange resins. Current time information in Bangalore, IN.google.com
Table 1: Optimized Reaction Conditions for 3-Mercaptopropionate Ester Synthesis
| Parameter | Solid-Supported Guanidine (TBD) Catalyst Current time information in Bangalore, IN. | Anion-Exchange Resin (Amberlyst A-21) google.com |
|---|---|---|
| Target Product | This compound | Methyl 3-mercaptopropionate |
| Temperature | 70°C | 73°C |
| Pressure | 3.1 MPa | 3102.75 kPa |
| H₂S:Acrylate Molar Ratio | 6.3:1 | 6.3:1 |
| Conversion | 85% | 100% |
| Selectivity | 99.2% | 97.3% |
Cyanethylation/Nitrile Alcoholysis Pathway
An alternative route for producing the 3-mercaptopropionate structure involves the use of acrylonitrile (B1666552) as a starting material. google.comtrea.com This pathway proceeds in several steps, beginning with the reaction of acrylonitrile with a sulfur source, followed by hydrolysis of the resulting nitrile.
The process commences with the reaction of acrylonitrile with an alkali hydrosulfide (B80085), such as sodium hydrosulfide (NaSH), to produce 3-mercaptopropionitrile. google.comtrea.com This step must be carefully controlled to minimize the formation of the dimer, thiodipropionitrile. google.com Reacting acrylonitrile and sodium hydrosulfide in a molar ratio of approximately 1:1 is preferred to achieve high purity and yield of the nitrile intermediate. google.com
Following its formation, the 3-mercaptopropionitrile is converted to 3-mercaptopropionic acid. trea.com This is typically achieved through acid-catalyzed hydrolysis, for example, by refluxing with a strong acid like hydrochloric acid. trea.comepo.org The resulting 3-mercaptopropionic acid can then be isolated, often by extraction. epo.org Finally, this compound is synthesized through the standard esterification of 3-mercaptopropionic acid with butanol. atamanchemicals.com
Control of Reaction Byproducts and Side Reactions
In the industrial synthesis of this compound, primarily through the Michael addition of hydrogen sulfide to butyl acrylate, controlling the formation of impurities is paramount for achieving high product quality. The main challenges lie in minimizing the thiol-ene side reaction and preventing the oxidative formation of disulfides.
Minimizing Thiol-ene Side Reactions
The principal side reaction in the synthesis of this compound is a consecutive thiol-ene reaction. In this process, the newly formed this compound (a thiol) acts as a nucleophile and adds to a second molecule of butyl acrylate, resulting in the formation of the undesired byproduct, bis(3-butoxycarbonylpropyl) sulfide.
The reaction proceeds via a free-radical or base-catalyzed mechanism, where the thiyl radical or thiolate anion of this compound attacks the double bond of butyl acrylate. diva-portal.org This exothermic reaction requires precise control to suppress the formation of this high-molecular-weight impurity. dataintelo.com
Advanced control strategies focus on catalyst design and optimization of reaction conditions. The use of solid-supported guanidine catalysts, specifically polystyrene-divinylbenzene functionalized with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), has shown remarkable performance. dataintelo.comgoogle.com These heterogeneous catalysts enhance selectivity and can be easily recovered and reused, aligning with green chemistry principles.
Detailed research findings have demonstrated that careful control over reaction parameters is critical for minimizing this side reaction.
| Parameter | Optimal Condition | Rationale |
| Catalyst | Polystyrene-supported TBD | High activity and selectivity, easy separation |
| Temperature | 70°C | Balances reaction rate and selectivity |
| H₂S Pressure | 3.1 MPa | Ensures sufficient reactant concentration |
| Molar Ratio | 6.3:1 (H₂S:Acrylate) | High excess of H₂S favors the primary reaction |
This table presents optimized conditions for minimizing the thiol-ene side reaction using a solid-supported guanidine catalyst, leading to high selectivity for this compound. dataintelo.com
Under these optimized conditions, an 85% conversion of butyl acrylate can be achieved with a selectivity of 99.2% towards the desired this compound, effectively minimizing the formation of bis(3-butoxycarbonylpropyl) sulfide. dataintelo.com
Prevention of Disulfide Formation
Thiols are susceptible to oxidation, which leads to the formation of disulfide bonds (R-S-S-R). In the synthesis of this compound, this results in the impurity bis(butyl 3-propionate) disulfide. This oxidation can be initiated by trace metal impurities, oxygen, or other oxidizing agents present in the reaction mixture. The thiol-disulfide interconversion is a redox process where the disulfide is the oxidized state. libretexts.org
Several strategies are employed to prevent unwanted disulfide formation:
Use of Reducing Agents: The introduction of a mild reducing agent can quench disulfide byproducts as they form. A patented method involves the use of sodium sulfite (Na₂SO₃), which can reduce the disulfide back to the desired thiol. dataintelo.com While the exact mechanism in this specific industrial context is proprietary, the general reaction involves the sulfite ion acting as a reducing agent.
Inert Atmosphere: Conducting the synthesis under an inert atmosphere, such as nitrogen or argon, is a standard practice to exclude oxygen, a primary oxidant responsible for disulfide formation.
Use of Protecting Groups: In more complex syntheses, particularly in peptide and protein chemistry where precise control is needed, cysteine thiol groups are protected to prevent undesired side reactions, including disulfide formation. researchgate.netrsc.org Groups like trityl (Trt), acetamidomethyl (Acm), and 4-methoxybenzyl (Mob) are used, which can be selectively removed under specific conditions. rsc.orgmdpi.com While not typical for bulk industrial synthesis of this compound, this principle highlights a fundamental strategy for controlling thiol reactivity.
Chelating Agents: To nullify the catalytic effect of trace metal ions that can promote oxidation, chelating agents may be added to the reaction mixture.
These preventative measures are crucial for ensuring the long-term stability and purity of the final product.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is an area of active development, driven by regulatory pressure and a growing demand for sustainable chemical manufacturing. growthmarketreports.com The focus is on creating eco-friendly production methods and minimizing waste. atamanchemicals.comresearchgate.net
Development of Eco-friendly Production Methods
Eco-friendly production methods aim to reduce the environmental footprint of the synthesis process by utilizing renewable resources and less hazardous materials.
Renewable Feedstocks: A significant advancement is the development of bio-based routes to the key precursors.
Bio-based 3-Mercaptopropionic Acid: Traditionally derived from petrochemicals, 3-mercaptopropionic acid can now be produced via fermentation. dataintelo.com Genetically engineered microbial strains can synthesize the acid from renewable feedstocks like agricultural waste, offering a scalable and more sustainable alternative. growthmarketreports.com The global market for bio-based 3-mercaptopropionic acid is expanding, driven by its application in creating greener chemicals. dataintelo.comgrowthmarketreports.com
Bio-based Butyl Acrylate: Research has demonstrated the "green" synthesis of poly(butyl acrylate) using biocatalysts like horseradish peroxidase (HRP) in aqueous systems, reducing reliance on traditional organic solvents and harsh conditions. uminho.pt Furthermore, renewable aromatic compounds derived from vanillin (B372448) and eugenol (B1671780) have been used as substitutes for petroleum-based monomers in copolymerizations with butyl acrylate, showcasing a path towards fully sustainable acrylate polymers. rsc.org
Catalysis: The principles of green chemistry strongly advocate for the use of catalysts to enhance reaction efficiency and reduce waste. researchgate.net
Heterogeneous Catalysts: As mentioned previously, the use of solid-supported guanidine catalysts not only improves selectivity but also simplifies product purification and allows for catalyst recycling, which are key tenets of green chemistry. dataintelo.comgoogle.com
Enzymatic Catalysis: The use of enzymes, as seen in the HRP-catalyzed polymerization of butyl acrylate, represents a frontier in green synthesis, offering high specificity and operation under mild conditions. uminho.pt
Waste Minimization Strategies
Waste minimization is a fundamental goal of green chemistry, aiming to reduce waste at its source rather than treating it post-creation. wikipedia.org This involves optimizing processes and redesigning production flows.
Process Optimization and Intensification:
High-Selectivity Catalysis: The most effective waste minimization strategy is to avoid creating byproducts in the first place. The use of highly selective catalysts, as detailed in section 2.2.1, directly contributes to waste reduction by maximizing the conversion of raw materials into the desired product. dataintelo.com
Process Control: Mapping waste generation points in the manufacturing cycle can reveal opportunities for reduction. visserssales.com Simple adjustments to reaction parameters like temperature, pressure, and reactant stoichiometry can significantly decrease waste generation.
Reactive Distillation: For similar esterification reactions, reactive distillation has been proposed as a highly efficient process. This technique combines chemical reaction and product separation into a single unit, continuously removing products and driving the reaction towards completion. This shortens reaction times, improves efficiency, and minimizes waste. atamanchemicals.com Applying this technology to this compound synthesis could offer substantial environmental and economic benefits.
Recycling and Reuse:
On-site recovery and reuse of materials, such as solvents and unreacted starting materials, is a key strategy. eolss.net The use of heterogeneous catalysts facilitates this, as they can be easily filtered out and reused in subsequent batches.
These strategies, summarized in the table below, form a comprehensive approach to sustainable chemical production.
| Waste Minimization Strategy | Application in this compound Synthesis |
| Source Reduction | Use of high-selectivity catalysts to prevent byproduct formation. dataintelo.com |
| Process Intensification | Potential use of reactive distillation to combine reaction and separation. atamanchemicals.com |
| Use of Renewable Resources | Synthesis from bio-based 3-mercaptopropionic acid and butyl acrylate. dataintelo.comuminho.pt |
| Recycling | Recovery and reuse of solid-supported catalysts. dataintelo.com |
| Improved Housekeeping | Precise control of reaction conditions to optimize resource use. eolss.net |
This table outlines key waste minimization strategies and their specific applications in the synthesis of this compound, contributing to a greener industrial process.
Advanced Polymerization Applications and Mechanisms
Role as a Chain Transfer Agent in Polymerization
In polymer synthesis, Butyl 3-mercaptopropionate (B1240610) is widely utilized as a chain transfer agent (CTA). atamanchemicals.comnih.govmyskinrecipes.com Its primary function in this capacity is to control the molecular weight of polymers, which in turn influences the material's final properties. atamanchemicals.commyskinrecipes.com The effectiveness of a CTA is crucial for producing polymers with desired characteristics, such as improved processability and enhanced performance in applications like adhesives, coatings, and sealants. myskinrecipes.com The presence of the thiol group is key to its reactivity, allowing it to intervene in the polymerization process to regulate the length of polymer chains.
Mechanism of Molecular Weight Control in Polymer Synthesis
This ability to regulate molecular weight is critical for achieving polymers with a narrow molecular weight distribution. google.comgoogle.com For instance, in the synthesis of acrylic polymers, the use of 3-mercaptopropionate esters as chain-transfer agents results in polymers with reduced molecular weights and more uniform chain lengths. google.comgoogle.com This control is essential for tailoring the physical properties of the final polymer product. google.com
Application in Emulsion Polymerization
Butyl 3-mercaptopropionate has proven to be an effective chain-transfer agent in emulsion polymerization, a process widely used for producing acrylic polymers. google.comgoogle.com Research has shown that its application in emulsion polymerization leads to polymers with controlled molecular weights and enhanced properties suitable for coatings and adhesives.
A notable benefit of using this compound in this context is its impact on particle size distribution. For example, when a mixture of ethyl acrylate (B77674), methyl methacrylate, and methacrylic acid was polymerized via emulsion polymerization without a chain-transfer agent, the resulting polymer particles had a broad size range of approximately 0.5 to 5 micrometers. google.comgoogle.com However, the introduction of this compound as the chain transfer agent resulted in a much narrower particle size range of about 0.25 to 1 micrometer. google.comgoogle.com This demonstrates its role in creating more uniform polymer dispersions. Studies have confirmed that excellent molecular weight control is achievable with this compound, regardless of the specific emulsifier or initiator used in the polymerization process. google.com
Influence on Polymerization Kinetics
The introduction of a chain transfer agent like this compound can influence the kinetics of polymerization. In thiol-ene and thiol-yne photopolymerizations, the reaction proceeds via a step-growth mechanism involving alternating propagation and chain transfer steps. nih.govacs.org The chain transfer reaction is often the rate-determining step in these systems. researchgate.net
Cross-linking Capabilities in Polymer Networks
Beyond its role in controlling molecular weight, this compound also functions as a cross-linking agent, particularly in the formation of polymer networks. atamanchemicals.comsigmaaldrich.com Although it is a monofunctional thiol, it participates in reactions that lead to the formation of three-dimensional network structures. atamanchemicals.com This capability is especially valuable in photopolymerization systems where cross-linked networks are formed. atamanchemicals.com
Thiol-ene Photopolymerization Systems
This compound is a key component in thiol-ene photopolymerization systems. atamanchemicals.comsigmaaldrich.com This type of "click" chemistry is known for its efficiency and is used to create highly cross-linked networks. atamanchemicals.com Thiol-ene reactions are radical-mediated processes that proceed via a step-growth mechanism, which offers advantages such as delayed gelation and the formation of homogeneous networks. nih.govacs.org
In these systems, this compound can be used alongside multifunctional thiols and enes to tailor the properties of the resulting polymer network. acs.org For example, it has been used in combination with pentaerythritol (B129877) tetrakis(3-mercaptopropionate) and triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione to study the effects of monomer functionality and hydrogen bonding on polymerization kinetics and final polymer properties. acs.org
The core of thiol-ene and thiol-yne photopolymerization is the photoinitiated radical addition of a thiol to an unsaturated carbon-carbon bond (an 'ene' or 'yne'). acs.org The process is initiated by a photoinitiator, which upon exposure to UV light, generates radicals. These radicals then abstract a hydrogen atom from the thiol group (R-SH) of this compound, creating a thiyl radical (R-S•).
This highly reactive thiyl radical then adds across an 'ene' (double bond) or 'yne' (triple bond) of another monomer. nih.govresearchgate.net This addition reaction forms a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol molecule in a chain transfer step. This regenerates a thiyl radical, which can then participate in further addition reactions, propagating the step-growth polymerization and leading to the formation of a cross-linked network. nih.govresearchgate.netnsf.gov The thiol-yne reaction is analogous, but each alkyne group can react sequentially with two thiol groups, leading to even higher cross-link densities. nih.govacs.orgacs.org
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂S | atamanchemicals.com |
| Molecular Weight | 162.25 g/mol | atamanchemicals.comsigmaaldrich.comnih.gov |
| Appearance | Clear, colorless liquid | atamanchemicals.comchemicalbook.com |
| Boiling Point | 101 °C at 12 mmHg | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |
| Density | 0.999 g/mL at 25 °C | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |
| Refractive Index | n20/D 1.457 | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |
Thiol-yne Photopolymerization for Highly Cross-linked Networks
B3MP serves as a crucial reactant in thiol-yne photopolymerizations, a process used to create highly cross-linked polymer networks. sigmaaldrich.comatamanchemicals.comataman-chemicals.com This reaction is valued for its ability to form dense networks with high glass transition temperatures and rubbery moduli. nih.gov The monofunctional nature of B3MP allows it to act as a chain transfer agent, controlling the polymer's molecular weight, while also participating in the network formation. sigmaaldrich.com In these systems, the reaction kinetics can be studied using monofunctional monomers like B3MP and 1-octyne (B150090) to avoid diffusion limitations that occur with multifunctional monomers. nih.govacs.org
The thiol-yne reaction proceeds through a well-established two-step radical mechanism. researchgate.net
First Addition: A thiyl radical adds to an alkyne functional group, creating a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, resulting in the formation of a vinyl sulfide (B99878) intermediate and regenerating a thiyl radical. nih.govnih.gov
Second Addition: The newly formed vinyl sulfide is itself reactive. A second thiyl radical can then add across the carbon-carbon double bond of the vinyl sulfide. nih.govresearchgate.net This is followed by another chain transfer step, completing the reaction and forming a dithioether linkage. nih.gov
Each alkyne group can, therefore, react with two thiol groups, which enables the formation of highly cross-linked networks. nih.govresearchgate.net Studies have shown that the rate of the thiol addition to the vinyl sulfide intermediate is approximately three times faster than the initial thiol addition to the alkyne. nih.govacs.org
Thiol-Acrylate Based Photopolymers
This compound is incorporated into thiol-acrylate based photopolymers as a monofunctional thiol. sigmaaldrich.comatamanchemicals.comchemicalbook.com These systems combine the characteristics of both thiol-ene and acrylate polymerization. The inclusion of B3MP influences the structure of the resulting network, which is composed of thiol-polyacrylate backbone chains. nih.gov The properties of these degradable networks, often explored for use as biomaterials, are directly affected by the molecular weight of these backbone chains. nih.gov Gel permeation chromatography has been used to characterize the degradation products, confirming that the concentration and functionality of the thiol monomer are key parameters in controlling the network structure. nih.gov
Table 2: Components of a Representative Thiol-Acrylate Photopolymer System
| Component Type | Example Compound | Function |
|---|---|---|
| Degradable Acrylate Monomer | Poly(ethylene glycol) diacrylate (PEGDA) | Forms crosslinks |
| Monofunctional Thiol | This compound | Chain transfer agent, controls backbone chain length |
| Multifunctional Thiol | Pentaerythritol tetrakis(3-mercaptopropionate) | Cross-linker |
| Photoinitiator | Irgacure 2959 | Initiates polymerization upon light exposure |
This table outlines typical components used in the synthesis of thiol-acrylate photopolymer networks. nih.govnih.gov
Polymer Modification and Functionalization
This compound is widely used as a polymer modifier and a reactive intermediate for functionalization. atamanchemicals.com Its thiol group readily participates in thiol-ene "click" reactions, allowing for efficient and specific modification of polymers containing alkene groups. researchgate.net
This has been demonstrated in the functionalization of poly(EtVP), a polyester (B1180765) derived from CO2. The radical thiol-ene reaction with B3MP converted a significant percentage of the vinyl sidechains, leading to a notable decrease in the polymer's glass transition temperature (from -57 ºC). researchgate.netnsf.gov Similarly, B3MP has been used in the thiol-Michael modification of cellulose (B213188) acetate, showcasing its utility in altering the properties of bio-based polymers. nih.gov These modifications demonstrate the capacity of B3MP to tune the thermal and mechanical properties of a wide range of polymers. nsf.gov
Post-polymerization Functionalization Techniques
Post-polymerization modification is a powerful strategy for synthesizing diverse, functional polymers from a single parent polymer. This compound is effectively employed in these techniques, primarily through the thiol-ene "click" reaction. This reaction allows for the quantitative and efficient attachment of the butylthiopropionate moiety to polymer side chains containing alkene groups.
This functionalization can significantly alter a polymer's properties. For instance, the addition of this compound to a polycarbonate backbone has been used as a step toward creating novel materials. rsc.org Similarly, it has been used to functionalize poly(EtVP), a type of polyester, which results in a reduction of the polymer's glass transition temperature (Tg). researchgate.net Research has also demonstrated its successful grafting onto polyglobalide, a linear polyester derived from a macrocyclic lactone, and 1,4-polymyrcene. diva-portal.orgresearchgate.net In the case of 1,4-polymyrcene, the photochemical functionalization with this compound proceeds with high yield, demonstrating the efficiency of the thiol-ene reaction for modifying polymers with pendant double bonds. researchgate.net
These modifications are valued for their ability to introduce a range of functionalities and to tune material properties without altering the polymer's main chain. rsc.org
Table 1: Examples of Post-Polymerization Functionalization with this compound
| Polymer Backbone | Functionalization Reaction | Outcome | Reference(s) |
|---|---|---|---|
| Polycarbonate | Thiol-ene click chemistry | Precursor for conversion into an elastic material | rsc.org |
| Poly(EtVP) | Thiol-ene reaction | Reduces the polymer's glass transition temperature (Tg) | researchgate.net |
| 1,4-Polymyrcene | Photochemical thiol-ene functionalization | High-yield addition (~95%) to polymer double bonds | researchgate.net |
| Polyglobalide (PGI) | Free-radical photo-addition | Successful grafting of pendant side-chain linkers | diva-portal.org |
Development of Elastic Rubbery Materials
The strategic application of this compound is pivotal in the synthesis of soft, elastic materials. A notable example involves the transformation of polycarbonates. By functionalizing a polycarbonate with alkene groups, a subsequent thiol-ene reaction with this compound, followed by a curing process, successfully converts the material into an elastic, rubbery substance. rsc.org This conversion highlights the role of the attached mercaptopropionate group in facilitating cross-linking, which is essential for creating the network structure characteristic of elastomers. While multifunctional thiols are more commonly used to directly form highly cross-linked networks, this two-step approach using a monofunctional thiol demonstrates a sophisticated method for developing specialized elastomeric materials from existing polymer backbones.
Comparison with Other Thiol-Containing Compounds in Polymer Chemistry
To fully appreciate the specific role of this compound, it is essential to compare it with other thiols used in polymer chemistry. The key differentiators include the number of thiol groups per molecule (functionality), the length of the alkyl chain, and the capacity for intermolecular interactions like hydrogen bonding.
Monofunctional Thiols vs. Multifunctional Thiols
The functionality of a thiol monomer is a critical determinant of the final polymer architecture. This compound is a monofunctional thiol, meaning it has only one thiol (-SH) group per molecule. atamanchemicals.com In polymerization, monofunctional thiols primarily act as chain transfer agents, which are used to control the molecular weight of polymers. atamanchemicals.commyskinrecipes.com
In contrast, multifunctional thiols, which possess two or more -SH groups (e.g., dithiols, trithiols, tetrathiols), serve as cross-linkers. In thiol-ene polymerizations, reacting a multifunctional thiol with a multifunctional ene results in the formation of a cross-linked polymer network. radtech.org The formation of a linear polymer occurs when difunctional enes and dithiols are used, whereas a cross-linked network requires at least one of the monomers to have a functionality greater than two. radtech.orgresearchgate.net Due to steric hindrance, thiols with higher functionality may exhibit lower reactivity compared to their less functional counterparts. mdpi.comresearchgate.net
Therefore, the role of this compound is fundamentally different from that of common multifunctional thiols like pentaerythritol tetrakis(3-mercaptopropionate) (PETMP). While PETMP is used to build rigid, three-dimensional networks, this compound is used to control polymer chain length or to add single pendant groups to a polymer backbone. atamanchemicals.comnih.gov
Table 2: Comparison of Monofunctional and Multifunctional Thiols in Polymerization
| Feature | Monofunctional Thiols (e.g., this compound) | Multifunctional Thiols (e.g., PETMP, TMPMP) |
|---|---|---|
| Primary Role | Chain transfer agent; side-chain functionalization | Cross-linking agent |
| Impact on Polymer Architecture | Controls/limits molecular weight; forms pendant groups | Forms 3D polymer networks |
| Typical Resulting Structure | Linear or branched polymers | Cross-linked thermosets |
| Functionality | One reactive thiol (-SH) group | Two or more reactive thiol (-SH) groups |
Impact of Alkyl Chain Length on Polymer Properties
The length of the alkyl chain on a thiol monomer can significantly influence the properties of the resulting polymer network. Research on n-alkyl derivatized thiol-ene networks, where the alkyl chain length was varied systematically, provides detailed insights into these effects. researchgate.net In a study where thiol monomers were prepared with n-alkyl acrylate chains ranging from n=1 to n=16, several properties of the final cross-linked network were altered. researchgate.net
It was observed that as the alkyl chain length increased, the density of the polymer network decreased. researchgate.net This is attributed to the alkyl chains acting as spacers that expand the network scaffold, thereby increasing the free volume. researchgate.net This increase in free volume has a direct and significant effect on transport properties; oxygen permeability, for example, was found to increase exponentially by two orders of magnitude as the chain length increased. researchgate.net Furthermore, the surface properties are also affected, with the water contact angle increasing with longer alkyl chains, indicating a more hydrophobic surface. researchgate.net Interestingly, the glass transition temperatures (Tg) of these networks remained comparable regardless of the alkyl chain length. researchgate.net Another study noted that an increase in flexible n-alkyl chain length led to a slight decrease in the rate and extent of enthalpy relaxation. usm.edu
Table 3: Effect of Increasing n-Alkyl Chain Length on Thiol-Ene Polymer Network Properties
| Property | Observed Effect with Increasing Alkyl Chain Length | Rationale | Reference |
|---|---|---|---|
| Density | Decreased by 11% (from n=1 to n=16) | Alkyl chains act as spacers, expanding the network | researchgate.net |
| Free Volume | Increased | Expansion of the cross-linked scaffold | researchgate.net |
| Oxygen Permeability | Increased exponentially | Directly related to the increase in free volume | researchgate.net |
| Water Contact Angle | Increased | Surface becomes more hydrophobic with higher methylene (B1212753) content | researchgate.net |
| Glass Transition Temp. (Tg) | Remained comparable | Not significantly affected by the alkyl chain length in this system | researchgate.net |
| Enthalpy Relaxation | Slightly decreased | Attributed to the introduction of flexible alkyl chains | usm.edu |
Influence of Hydrogen Bonding on Polymer Network Properties
Hydrogen bonding plays a critical role in determining the physical and mechanical properties of polymer networks. The chemical structure of this compound, which contains an ester group, precludes it from acting as a strong hydrogen bond donor. This contrasts sharply with 3-mercaptopropionic acid, which possesses a carboxylic acid group capable of forming strong intermolecular hydrogen bonds.
A direct comparison between polymer networks formed with this compound and those formed with 3-mercaptopropionic acid clearly demonstrates the impact of hydrogen bonding. acs.orgacs.org In a study comparing two thiol-ene systems, the network incorporating 3-mercaptopropionic acid exhibited significantly enhanced properties compared to the analogous network made with this compound. acs.orgacs.org The presence of hydrogen bonding led to higher glass transition temperatures (Tg), increased refractive index, greater hardness (measured by Persoz hardness), and higher elastic modulus values. acs.orgacs.org Furthermore, the storage modulus above the glass transition temperature was also higher in the hydrogen-bonded system. acs.org These results conclusively show that introducing hydrogen-bonding capabilities into a thiol-ene network can create additional physical linkages, leading to a material with enhanced thermal and mechanical performance. acs.orgnih.gov
Table 4: Property Enhancement due to Hydrogen Bonding (3-mercaptopropionic acid vs. This compound)
| Property | System without Strong H-Bonding (this compound) | System with Strong H-Bonding (3-mercaptopropionic acid) | Reference(s) |
|---|---|---|---|
| Glass Transition Temperature (Tg) | Lower | Enhanced | acs.orgacs.org |
| Refractive Index | Lower | Enhanced | acs.orgacs.org |
| Persoz Hardness | Lower | Enhanced | acs.orgacs.org |
| Elastic Modulus | Lower | Enhanced | acs.orgacs.org |
| Storage Modulus (above Tg) | Lower | Higher | acs.org |
Advanced Applications in Materials Science and Engineering
Self-Assembled Monolayers (SAMs)
Butyl 3-mercaptopropionate (B1240610) is utilized in the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that spontaneously form on a substrate surface. atamanchemicals.com The formation of these monolayers is driven by the strong affinity of the sulfur atom in the thiol group for certain metal surfaces, most notably gold. sigmaaldrich.comossila.com This interaction leads to the chemisorption of the molecules onto the substrate, creating a dense, uniform, and functional surface layer.
The structure of a SAM can be tailored by the chemical nature of the molecules used. sigmaaldrich.com In the case of Butyl 3-mercaptopropionate, the thiol group acts as the anchor to the surface, while the butyl ester portion constitutes the outer surface of the monolayer, defining its properties, such as wettability and chemical reactivity. sigmaaldrich.comossila.com The initial formation of these monolayers is rapid, often occurring within seconds to minutes, followed by a slower organization phase where the molecules arrange into a more ordered and well-packed structure. sigmaaldrich.com
The ability to precisely control surface properties at the molecular level makes SAMs of this compound valuable in nanotechnology. sigmaaldrich.com By forming a monolayer, the compound effectively alters the substrate's surface energy, which can be critical in the fabrication and performance of electronic devices and sensors. ossila.commdpi.com This surface modification can influence properties like hydrophobicity or hydrophilicity, adhesion, and electrical characteristics. ossila.com
A significant application in nanotechnology is the use of this compound as a ligand to functionalize quantum dots. atamanchemicals.comchemicalbook.com In this role, the thiol group binds to the surface of the quantum dot, and the butyl ester tail provides stability and compatibility with surrounding materials, such as polymer matrices. This functionalization is crucial for developing devices like high-luminescence light-emitting diodes (LEDs), where the performance is dependent on the precise surface chemistry of the quantum dots. atamanchemicals.comchemicalbook.com
Table 1: Applications of this compound in SAMs and Nanotechnology
| Application Area | Specific Use | Function of this compound |
|---|---|---|
| Surface Modification | Control of surface wettability and energy | Forms a uniform monolayer altering surface properties. ossila.com |
| Nanotechnology | Ligand for quantum dot functionalization | Stabilizes quantum dots for use in polymer matrices. atamanchemicals.comchemicalbook.com |
| Electronics | Creation of ultra-thin insulating layers | Provides molecular-scale control over surface electronics. ossila.commdpi.com |
Coatings and Surface Treatments
This compound is a key component in the formulation of advanced coatings and surface treatments due to its reactivity and ability to enhance coating properties. It serves multiple functions, from improving corrosion resistance and adhesion to participating in curing processes.
In the field of radiation curing, this compound is employed as a reactive monomer in UV curable coatings and inks. atamanchemicals.com It participates in thiol-ene photopolymerization reactions, a process initiated by UV light. atamanchemicals.com In these formulations, the thiol group of this compound reacts with double bonds (enes) in other monomers or oligomers to form a highly cross-linked polymer network. atamanchemicals.com This rapid, energy-efficient curing process produces coatings with excellent hardness, chemical resistance, and durability. semanticscholar.org The compound also functions as a chain transfer agent, which allows for control over the molecular weight of the polymer. atamanchemicals.comchemicalbook.com
One of the primary functions of this compound in coatings is to act as an adhesion promoter, particularly for metal substrates. atamanchemicals.com The thiol group can form a direct bond with the metal surface, creating a strong covalent or coordinative link between the substrate and the coating resin. lubrizol.com This significantly improves the adhesive strength and reduces the likelihood of coating failure, such as peeling or blistering. specialchem.com This property is crucial in demanding applications like automotive and industrial coatings where long-term performance and protection are required. lubrizol.comeastman.com
Table 2: Role in Coatings and Surface Treatments
| Application | Function | Mechanism |
|---|---|---|
| Corrosion Resistance | Enhances coating durability | Improves adhesion, preventing moisture ingress at the substrate-coating interface. lubrizol.com |
| UV Curable Coatings | UV hardening monomer, cross-linker | Participates in thiol-ene photopolymerization to form a cross-linked network. atamanchemicals.com |
| Adhesion Promotion | Increases bond strength to metals | The thiol group forms a strong bond with the metal surface. atamanchemicals.comlubrizol.com |
Adhesives and Sealants
This compound is incorporated into the formulation of structural adhesives and sealants. atamanchemicals.com In these applications, the properties of butyl-based materials—such as excellent adhesion, low permeability to moisture and gases, and resistance to aging and weathering—are highly valued. pstc.org Butyl sealants, for instance, are known for their ability to form a durable, flexible barrier, making them suitable for construction and automotive applications. specialchem.combostik.com
Structural Adhesive Formulations
This compound plays a crucial role in the formulation of structural adhesives, where it contributes to enhanced adhesion and controlled polymerization kinetics. atamanchemicals.com Its efficacy in these applications stems from its function as a chain transfer agent and its participation in thiol-ene click chemistry reactions.
As a chain transfer agent , this compound is instrumental in regulating the molecular weight of polymers formed during the curing process of adhesives. atamanchemicals.com This control over molecular weight is critical for achieving the desired mechanical properties in the final adhesive, such as toughness, flexibility, and shear strength. In emulsion polymerization of acrylic monomers, for instance, the use of this compound allows for the production of polymers with a narrow molecular weight distribution, leading to more consistent and predictable adhesive performance.
The presence of the thiol group in this compound makes it an ideal reactant in thiol-ene photopolymerization reactions. This type of "click" chemistry is characterized by its high efficiency, rapid reaction rates under UV light, and lack of oxygen inhibition, making it highly suitable for industrial adhesive curing processes. In these formulations, the thiol group of this compound readily reacts with "ene" functional groups (carbon-carbon double bonds) of other monomers or oligomers to form a cross-linked polymer network. This rapid and efficient curing mechanism is particularly advantageous for applications requiring fast bonding and high throughput.
Furthermore, this compound has been shown to increase the adhesion of structural adhesives to metal surfaces. atamanchemicals.com The thiol group can form strong coordinate bonds with metal substrates, creating a robust interface between the adhesive and the surface. This enhanced adhesion is critical in demanding applications where bond strength and durability are paramount, such as in the automotive and aerospace industries.
Below is a table summarizing the key functions of this compound in structural adhesive formulations:
| Function | Mechanism of Action | Resulting Adhesive Property |
| Chain Transfer Agent | Controls polymer chain length during polymerization. | Optimized molecular weight, improved mechanical properties (e.g., toughness, flexibility). |
| Thiol-ene Reactant | Participates in rapid and efficient UV-curable "click" chemistry. | Fast curing times, high bond strength, suitability for high-throughput manufacturing. |
| Adhesion Promoter | Forms strong coordinate bonds with metal surfaces via the thiol group. | Enhanced bond strength and durability at the adhesive-metal interface. |
Lubricants and Surfactants
While less documented than its role in adhesives and polymers, this compound and similar thiol-containing compounds have applications in the formulation of lubricants and surfactants. atamanchemicals.com The presence of both a polar thiol group and a nonpolar butyl ester group gives the molecule amphiphilic properties, which are fundamental to the performance of surfactants and certain lubricant additives.
In the context of lubricants , thiol-carboxylic adducts are recognized for their potential as additives that can reduce lubricant oxidation and corrosion. googleapis.com Organosulfur compounds, in general, are known to function as peroxide decomposers, which helps to inhibit the autocatalytic breakdown of lubricating oils. mdpi.com This antioxidative property can extend the service life of the lubricant and protect engine components from damage. While direct research on this compound as a primary lubricant additive is not extensively published, its chemical structure is analogous to other mercapto-esters that have found utility in this area. Synthetic esters are valued in lubricant formulations for their high thermal stability, good lubricity, and solvency. lube-media.com
As a potential surfactant , this compound's molecular structure allows it to orient at interfaces, reducing surface tension. The thiol group provides a polar head that can interact with aqueous phases or metal surfaces, while the butyl tail provides a nonpolar, oleophilic component. This surface activity is a key characteristic of surfactants used in various industrial applications, including emulsification, dispersion, and wetting.
The table below outlines the potential roles of this compound in lubricants and surfactants based on the properties of analogous compounds:
| Application | Potential Function | Underlying Chemical Property |
| Lubricants | Antioxidant, Anti-corrosion agent | Thiol group can decompose peroxides and passivate metal surfaces. |
| Surfactants | Emulsifier, Wetting agent | Amphiphilic nature with a polar thiol head and a nonpolar butyl tail. |
Functionalization of Quantum Dots for Optoelectronic Applications
This compound serves as a critical surface ligand for the functionalization of quantum dots (QDs), which are semiconductor nanocrystals with unique optical and electronic properties. atamanchemicals.com The performance and stability of QDs in optoelectronic devices are highly dependent on the nature of the ligands attached to their surface. The thiol group of this compound provides a strong anchoring point to the surface of QDs, particularly those composed of cadmium or other heavy metals.
The process of functionalization involves replacing the native, often long-chain, hydrophobic ligands from the QD synthesis with this compound. This ligand exchange is crucial for several reasons:
Improved Solubility and Dispersion: Functionalization with this compound can modify the solubility of QDs, allowing them to be dispersed in a wider range of solvents and polymer matrices, which is essential for their incorporation into devices.
Surface Passivation: The thiol group effectively passivates surface trap states on the QDs. These surface defects can act as non-radiative recombination centers, which quench the photoluminescence of the QDs. By passivating these traps, this compound helps to maintain or even enhance the quantum yield (a measure of their light-emitting efficiency).
Controlled Inter-dot Interactions: The butyl ester tail of the ligand helps to sterically stabilize the QDs, preventing their aggregation. Aggregation can lead to self-quenching of luminescence and is detrimental to the performance of optoelectronic devices.
The functionalization of QDs with this compound is a key step in harnessing their full potential for applications such as light-emitting diodes (LEDs), solar cells, and sensors.
Development of High Luminescence Light Emitting Diodes
The development of high-luminescence light-emitting diodes (LEDs) is a prominent application for quantum dots functionalized with ligands like this compound. atamanchemicals.com The efficiency and brightness of QD-LEDs are directly related to the photoluminescence quantum yield of the QDs used in the emissive layer.
The role of this compound as a surface ligand is paramount in achieving high luminescence for several reasons:
Minimizing Surface Defects: As mentioned previously, the thiol group of this compound effectively passivates surface defects on the quantum dots. This passivation minimizes non-radiative recombination pathways for excitons (electron-hole pairs), thereby increasing the probability of radiative recombination and, consequently, light emission.
Maintaining High Quantum Yield: The choice of surface ligand is critical to preserving the high quantum yield of the QDs when they are transferred from a solution to a solid-state device. This compound, as a cross-linker and self-assembling monolayer reagent, can help to create a stable and protective shell around the QDs, shielding them from environmental factors that could degrade their luminescent properties. scbt.com
Facilitating Charge Injection: In a QD-LED, electrons and holes must be efficiently injected into the quantum dot emissive layer. The properties of the ligand shell, including its length and chemical nature, can influence the efficiency of this charge injection process. While not its primary role, the relatively short chain length of this compound can be advantageous in facilitating charge transport to the QD core.
The table below summarizes the key contributions of this compound to the development of high-luminescence QD-LEDs:
| Contribution | Mechanism | Impact on LED Performance |
| Enhanced Quantum Yield | Passivation of surface trap states by the thiol group. | Increased brightness and efficiency of the LED. |
| Improved Stability | Formation of a protective ligand shell around the QDs. | Longer operational lifetime of the device. |
| Better Device Integration | Modified solubility and dispersibility of QDs in host materials. | Uniform emissive layers, leading to consistent light output. |
Quantum Dot-Resin Nanocomposites
For the practical application of quantum dots in solid-state devices like LEDs, they must be incorporated into a solid, transparent matrix material, typically a polymer resin. This creates a quantum dot-resin nanocomposite. This compound plays a role in the formation of these composites, particularly in systems that utilize thiol-ene or thiol-yne chemistry for curing the resin.
Thiol-ene and thiol-yne polymerization reactions are highly efficient methods for creating cross-linked polymer networks. atamanchemicals.com These reactions are often initiated by UV light and proceed rapidly, which is beneficial for manufacturing processes. In these systems, a multi-functional thiol is typically reacted with a multi-functional "ene" (alkene) or "yne" (alkyne) monomer.
As a monofunctional thiol, this compound can be incorporated into these resin formulations to:
Control Cross-link Density: By competing with multifunctional thiols for reaction with the "ene" or "yne" groups, this compound can act as a chain-terminating agent, thereby controlling the degree of cross-linking in the polymer matrix. This allows for the tuning of the mechanical properties of the nanocomposite, such as its flexibility and hardness.
Improve QD Dispersion: The presence of this compound can improve the compatibility between the quantum dots and the resin matrix, aiding in their uniform dispersion and preventing aggregation during the curing process.
Functionalize the Resin: The ester group of this compound can impart different chemical properties to the final resin, potentially improving its adhesion to other layers in a device or modifying its surface energy.
The creation of high-quality quantum dot-resin nanocomposites is essential for the fabrication of robust and reliable optoelectronic devices. The use of compounds like this compound provides a versatile tool for controlling the properties of these advanced materials.
Applications in Biomedical and Pharmaceutical Research
Drug Synthesis and Delivery Systems
Butyl 3-mercaptopropionate (B1240610) serves as a key component in the synthesis of pharmaceutical compounds and the construction of sophisticated drug delivery vehicles designed for controlled therapeutic release.
In pharmaceutical manufacturing, Butyl 3-mercaptopropionate is utilized as a versatile intermediate. atamanchemicals.comjigschemical.com Its reactive thiol group is instrumental in synthesizing more complex molecules, including active pharmaceutical ingredients (APIs). jigschemical.com It functions as a molecular weight regulator and chain transfer agent in polymerization reactions, which are crucial for creating specialized polymers used in drug formulation. atamanchemicals.comchemicalbook.com
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 16215-21-7 | scbt.com |
| Molecular Formula | C₇H₁₄O₂S | scbt.comfda.gov |
| Molecular Weight | 162.25 g/mol | atamanchemicals.comscbt.com |
| Appearance | Clear, colorless to slightly yellow liquid | atamanchemicals.comchemicalbook.com |
| Primary Function | Organic synthesis intermediate, cross-linker, chain transfer agent | atamanchemicals.comjigschemical.com |
The development of materials for the controlled release of therapeutic agents is a significant area of pharmaceutical research. This compound is integral to the formation of certain hydrogels used for this purpose through thiol-ene "click" chemistry. rsc.orgnih.gov This type of reaction is rapid, efficient, and can be performed under biocompatible conditions, making it ideal for encapsulating sensitive drug molecules. rsc.org
In these systems, multifunctional acrylate (B77674) polymers, such as poly(ethylene glycol) diacrylate (PEGDA), can be crosslinked with thiol-containing molecules. nih.govresearchgate.net As a monofunctional thiol, this compound can be used to control the extent of crosslinking or to cap reactive sites within the polymer network, thereby influencing the hydrogel's mechanical properties and degradation rate. chemicalbook.com This tunability is critical for designing formulations that release drugs over a specific, predetermined timeframe. nih.govnih.gov The formation of these hydrogels can be initiated by light in the presence of a photoinitiator, allowing for spatiotemporal control over the gelation process. rsc.org
Table 2: Model Components for a Thiol-Ene Hydrogel Formulation
| Component | Role in Formulation | Example |
|---|---|---|
| Alkene-functionalized Polymer | Structural backbone of the hydrogel | Poly(ethylene glycol) diacrylate (PEGDA) nih.gov |
| Thiol Cross-linker/Modifier | Forms cross-links or modifies network properties | This compound chemicalbook.com |
| Photoinitiator | Initiates the radical reaction under light | Eosin-Y or Irgacure 2959 rsc.org |
| Therapeutic Agent | The drug to be encapsulated and released | Model drugs (e.g., glucocorticoids, paclitaxel) nih.gov |
The principle of covalently attaching drugs to polymeric carriers to create polymer-drug conjugates is a well-established strategy to improve drug solubility, stability, and pharmacokinetic profiles. nih.govnih.gov The thiol group of this compound provides a reactive handle for creating such stable conjugates. Through reactions like Michael addition or thiol-ene coupling, it can be linked to polymers that are subsequently attached to a therapeutic agent, or it can be used to modify the drug molecule itself, preparing it for conjugation to a polymer backbone. This results in the formation of a stable thioether bond, which is resistant to cleavage in biological environments, ensuring the drug remains attached to its carrier until it reaches the target site.
Bioconjugation and Biomedical Materials
Bioconjugation involves the linking of biomolecules, such as proteins or peptides, to other molecules for therapeutic or diagnostic purposes. The reactivity of the thiol group in this compound is highly advantageous in this context.
In protein and peptide chemistry, disulfide bonds are crucial for maintaining the three-dimensional structure and biological activity of these molecules. However, disulfide bonds can be unstable under reducing conditions found within the body. A common strategy to overcome this limitation is to replace the disulfide bond with a more stable thioether bridge. lambris.com The thiol group of this compound is capable of reacting with haloacylated peptides or other activated molecules to form these stable thioether linkages. doaj.org This approach has been used to create synthetic peptide analogues with enhanced stability and resistance to proteolysis while retaining biological activity. lambris.com For instance, research on thioether-containing analogues of the complement inhibitor compstatin showed that replacing a disulfide with a thioether bond resulted in peptides with only a minor decrease in inhibitory activity but with potentially greater stability. lambris.com
Biological Imaging Applications
In the field of diagnostics, particularly in biological imaging, this compound serves as a surface ligand for the functionalization of quantum dots (QDs). atamanchemicals.comchemicalbook.com QDs are semiconductor nanocrystals with unique optical properties that make them excellent probes for imaging cells and tissues. iaamonline.orgmnba-journal.com
For biological applications, QDs must be water-soluble and stable in physiological environments. The thiol group of this compound exhibits a strong affinity for the surface of QDs (such as those made from CdS or ZnS), acting as a "capping agent". iaamonline.orgnih.gov This surface modification not only prevents the aggregation of the nanocrystals but also renders them more biocompatible. nih.gov The butyl ester portion of the molecule can be further modified to attach targeting ligands or other functional groups, enabling the development of QDs for specific bioimaging tasks. atamanchemicals.comnih.gov The choice of capping agent significantly influences the physicochemical properties and biological interactions of the QDs. nih.gov
Table 3: Comparison of Thiol-Containing Capping Agents for Quantum Dots
| Capping Agent | Key Functional Groups | Impact on QD Properties |
|---|---|---|
| This compound | Thiol, Butyl Ester | Provides strong surface binding and influences solubility in non-polar environments. atamanchemicals.comchemicalbook.com |
| Mercaptoacetic acid (MAA) | Thiol, Carboxylic Acid | Confers hydrophilicity and provides a carboxyl group for further bioconjugation. nih.gov |
| Mercaptoethanol (ME) | Thiol, Hydroxyl | Increases water solubility and presents a hydroxyl group for further reactions. nih.gov |
| Cysteamine (CA) | Thiol, Amine | Provides a positive surface charge at physiological pH, influencing cellular uptake. nih.gov |
Cellular Interactions and Oxidative Stress Mitigation
While the thiol group is characteristic of many potent antioxidant molecules, such as the well-studied glutathione, specific research detailing the cellular interactions of this compound in the context of oxidative stress is limited. The following sections are based on the general reactivity of thiol compounds, as direct studies on this compound's specific biological antioxidant activity were not identified in the reviewed literature. One source notes its general chemical incompatibility with oxidizing agents. atamanchemicals.com
Compound Reference Table
| Compound Name | Chemical Formula | CAS Number |
|---|---|---|
| This compound | C₇H₁₄O₂S | 16215-21-7 |
| Glutathione | C₁₀H₁₇N₃O₆S | 70-18-8 |
Environmental Research and Ecological Considerations
Environmental Fate and Transport
Limited specific experimental data is available regarding the environmental fate and transport of Butyl 3-mercaptopropionate (B1240610). Safety Data Sheets for the compound frequently report that information on its persistence, degradability, bioaccumulative potential, and mobility in soil is not available. chemicalbook.comdcfinechemicals.comsigmaaldrich.com However, the substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). chemicalbook.comdcfinechemicals.com
Release into the environment can occur from industrial uses, such as in the manufacturing of the substance itself, as a processing aid, in the production of articles like plastic products, and during the formulation of mixtures. atamanchemicals.com It is also used in building and construction work, scientific research, and in products like coatings and polymers, which could lead to environmental release from indoor or outdoor use. atamanchemicals.com
The direct impact of Butyl 3-mercaptopropionate on soil, water, and air quality has not been thoroughly investigated, with many safety data sheets noting a lack of available data. chemicalbook.comsigmaaldrich.com However, its high toxicity to aquatic life implies that its release into waterways would significantly degrade water quality. nih.gov Spills or improper disposal could lead to contamination of drains and surface waters. chemicalbook.comsigmaaldrich.com As a liquid with a noted vapor pressure, it has the potential to be present in the atmosphere, though its fate and transport in air are not well-documented. thegoodscentscompany.com Given its use in various industrial processes, releases could occur, but specific monitoring data on its presence and impact in different environmental compartments are lacking. atamanchemicals.com
Biodegradability Studies
The biodegradability of mercaptocarboxylic acids and their esters, including this compound, has been the subject of systematic investigation. nih.govresearchgate.net These studies have found that compounds in this class are generally either readily biodegradable or can be biodegraded to a significant extent. nih.govleuphana.de
Standardized aerobic biodegradation tests have been performed on this compound to assess its potential for degradation in the environment. The two common tests used are the OECD 301D (Closed Bottle Test) and the OECD 301F (Manometric Respirometry Test). leuphana.de
Results for this compound show a significant difference between the two test methods. In the OECD 301F test, the compound achieved 71.2% biodegradation over 28 days, passing the threshold for "readily biodegradable." In contrast, the OECD 301D test showed only 12.4% biodegradation over the same period. Such discrepancies between the Closed Bottle Test and Manometric Respirometry Test results have been observed for other substances in this chemical class as well. Generally, positive results in ready biodegradability tests are considered valid and can supersede negative results when the scientific quality is high.
Table 1: Aerobic Biodegradability of this compound
| Test Guideline | Test Type | Duration | Biodegradation (%) | Result |
|---|---|---|---|---|
| OECD 301F | Manometric Respirometry | 28 days | 71.2% | Readily Biodegradable |
| OECD 301D | Closed Bottle Test | 28 days | 12.4% | Not Readily Biodegradable |
Several factors can influence the biodegradability of mercaptocarboxylic acids and their esters. The presence of the mercapto (-SH) group itself appears to be detrimental to biodegradation when compared to corresponding hydrocarbons. nih.gov However, it does not completely prevent it.
For esters in this class, hydrolysis is an important abiotic process that can occur concurrently with biodegradation. nih.govresearchgate.net The ester linkage can be broken down into an alcohol and a carboxylic acid, which may then be more easily biodegraded. The length of the alkyl chain in the ester group can also play a role, although specific studies detailing this effect for this compound were not found. General studies on other esters have shown that both very short and very long alkyl chains can sometimes hinder enzymatic degradation.
When compared to other related compounds, the biodegradability of this compound fits within the general pattern observed for mercaptocarboxylic acid esters. nih.gov These compounds, as a class, are considered to be biodegradable to a significant extent. researchgate.net The parent acid, 3-Mercaptopropionic acid, also shows good biodegradability. The esterification with butanol to form this compound does not seem to inhibit its ultimate degradation potential, at least under the favorable conditions of the OECD 301F test. The variability in test results (OECD 301D vs. 301F) is also a common theme among these types of sulfur-containing compounds, highlighting the sensitivity of biodegradation testing to specific experimental conditions. leuphana.de
Role in Environmental Remediation
Chelating agents are organic compounds capable of forming stable, water-soluble complexes with metal ions, which prevents these ions from reacting with other substances. waterlinepublication.org.uknetsolwater.com This action is fundamental in water treatment for applications such as scale removal and corrosion prevention. netsolwater.com The molecule of a chelating agent forms multiple bonds with a metal ion, incorporating it into a ring-like structure and altering its chemical composition to be more stable. waterlinepublication.org.uknetsolwater.com This "trapping" of the metal ion is known as chelation. waterlinepublication.org.uk
Compounds containing thiol groups (sulfur-hydrogen, -SH), such as mercaptans, are known to bind with metal ions. While this compound contains a thiol group, specific research detailing its efficacy and application as a chelating agent in water treatment is not extensively documented in publicly available literature. However, the principle of chelation is applied to various metal ions. For instance, aminopolycarboxylic acids like EDTA and NTA are widely used chelants that coordinate with ions such as Fe³⁺ and Fe²⁺. waterlinepublication.org.uk Similarly, other mercapto-compounds like L-2-Amino-3-mercaptopropionic acid have been incorporated into composites for the removal of toxic heavy metals such as mercury(II), chromium(III), lead(II), and cadmium(II) from wastewater. researchgate.net The effectiveness of a chelating agent is related to the stability of the complex it forms with the target metal ion. waterlinepublication.org.uk
Environmental contamination, particularly from heavy metals generated by industrialization, poses significant health risks to humans and ecosystems. mdpi.com Heavy metals like chromium, lead, and cadmium are toxic and non-biodegradable, necessitating effective remediation methods. researchgate.netmdpi.com A variety of techniques are employed for the removal of heavy metals from wastewater, including chemical precipitation, membrane filtration, ion exchange, and adsorption. researchgate.net
The remediation of heavy metals often involves agents that can bind to the metal ions. Nanomaterials, for example, are utilized due to their high surface area and tunable chemistry, which make them effective for water remediation. mdpi.com The functional groups on a compound's surface are critical for this process. Given that this compound possesses a thiol (-SH) functional group, it holds theoretical potential for use in environmental remediation. Thiol groups are known to have an affinity for heavy metals, a principle used in various remediation strategies. However, specific studies confirming the application and efficiency of this compound for the remediation of environmental contaminants are not widely available. The potential exists based on its chemical structure, analogous to other sulfur-containing compounds used for similar purposes. atamanchemicals.com
Waste Management and Disposal Methodologies
Proper waste management and disposal of this compound are crucial to prevent environmental contamination. According to safety data sheets, the substance should be disposed of as hazardous waste. atamanchemicals.com Unused or waste material should be handled by a licensed disposal company in accordance with regulations such as the Directive on waste 2008/98/EC and other national and local laws. chemicalbook.com It is advised not to mix the chemical with other waste and to keep it in its original container. chemicalbook.com
In case of a spill, the substance should be contained and collected with a non-combustible absorbent material like sand, earth, or vermiculite. chemicalbook.com The collected material should then be placed in a suitable, closed container for disposal. atamanchemicals.comchemicalbook.com It is imperative to prevent the product from entering drains or waterways. atamanchemicals.comchemicalbook.com Contaminated packaging should be disposed of in the same manner as the unused product. chemicalbook.com
| Disposal Consideration | Methodology | Source |
| Product Waste | Offer surplus and non-recyclable solutions to a licensed disposal company. Dispose of as hazardous waste. | atamanchemicals.comchemicalbook.com |
| Spill Containment | Contain spillage and collect with non-combustible absorbent material (e.g., sand, earth). | chemicalbook.com |
| Container Disposal | Leave chemicals in original containers. Dispose of contaminated packaging as unused product. | chemicalbook.com |
| Environmental Precaution | Prevent product from entering drains or waterways. | atamanchemicals.comchemicalbook.com |
Industrial water reuse involves reclaiming water from various sources, treating it, and reusing it for applications like manufacturing and cooling. epa.gov This practice can significantly reduce the demand for freshwater and lead to cost savings. epa.govabb.com
However, specific information regarding the direct recycling and reuse of this compound is limited. This compound is primarily used as a chemical intermediate, a chain transfer agent, and a cross-linker in polymer synthesis. atamanchemicals.commade-in-china.comscbt.com In such applications, the chemical is typically consumed during the manufacturing process as it becomes part of the final polymer structure. This reactive nature limits the possibilities for its direct recycling or reuse in the same way a solvent or a catalyst might be recovered. General strategies for industrial waste recovery include direct recycling for the generator's use, use by another industry as a raw material, or energy recovery. epa.gov The feasibility of these options for waste streams containing this compound would depend on the specific industrial process and economic viability.
Development of Eco-friendly Alternatives and Green Chemistry Approaches
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pharmacyjournal.orgmdpi.com This approach is critical in developing sustainable alternatives to conventional chemicals. The core principles of green chemistry guide the creation of safer, more efficient, and environmentally benign processes. jocpr.com
Key green chemistry strategies applicable to the development of alternatives for industrial chemicals like this compound include:
Use of Safer Solvents and Reagents : Traditional organic solvents are often toxic and difficult to dispose of. jocpr.com Green chemistry promotes the use of safer alternatives like water, supercritical CO₂, and bio-based solvents derived from renewable resources. jocpr.com
Renewable Feedstocks : Shifting from petrochemical-based starting materials to renewable feedstocks, such as biomass, is a central goal. pharmacyjournal.orgresearchgate.net Bio-based solvents are derived from agricultural waste, vegetable oils, and sugars. hammer-protection.com
Atom Economy : This principle measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final product. researchgate.net Higher atom economy means less waste is generated. researchgate.net
Energy Efficiency : Green chemistry seeks to minimize the energy requirements of chemical processes by conducting reactions at ambient temperature and pressure whenever possible. researchgate.net
Several greener solvent alternatives have been developed that could potentially replace traditional solvents in various applications.
| Eco-Friendly Alternative | Source/Type | Key Features | Source |
| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources (e.g., corncobs). | Offers economic and environmental advantages over Tetrahydrofuran. | sigmaaldrich.com |
| Cyclopentyl methyl ether (CPME) | Hydrophobic ether solvent. | Resists peroxide formation, making it safer than THF; produced via an atom-efficient catalytic reaction. | sigmaaldrich.comscientificlabs.co.uk |
| Ethyl levulinate | Bio-based ester. | Synthesized from levulinic acid (from biomass); has a high boiling point, low vapor pressure, and is readily biodegradable. | re-chemistry.com |
| Ionic Liquids | Salts that are liquid at low temperatures. | Non-volatile and thermally stable, replacing hazardous organic solvents in chemical reactions. | hammer-protection.com |
| **Supercritical Fluids (e.g., CO₂) ** | A substance at a temperature and pressure above its critical point. | Behaves as both a gas and a liquid; low toxicity and easy to remove from products. | jocpr.com |
The development and adoption of these alternatives are driven by the need to reduce environmental impact, improve safety, and comply with increasingly strict environmental regulations. pharmacyjournal.orghammer-protection.com
Analytical Methodologies for Butyl 3 Mercaptopropionate
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the characterization of Butyl 3-mercaptopropionate (B1240610), providing detailed information about its molecular structure, connectivity, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of Butyl 3-mercaptopropionate. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise arrangement of atoms and their chemical environments can be determined.
¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit distinct signals corresponding to the butyl ester and the mercaptopropionate moieties.
¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals include the carbonyl carbon of the ester group, carbons in the alkyl chain, and those adjacent to the sulfur atom.
2D NMR Techniques: To definitively assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY identifies protons that are coupled to each other, typically on adjacent carbons, confirming the connectivity within the butyl and propionate (B1217596) chains.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position (Structure) | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| a (-CH₂) | Methylene (B1212753) | ~2.60 (t) | ~35.5 |
| b (-CH₂) | Methylene | ~2.75 (t) | ~20.0 |
| c (-SH) | Thiol | ~1.60 (t) | - |
| d (C=O) | Carbonyl | - | ~171.0 |
| e (-O-CH₂) | Methylene | ~4.10 (t) | ~64.5 |
| f (-CH₂) | Methylene | ~1.65 (m) | ~30.5 |
| g (-CH₂) | Methylene | ~1.40 (m) | ~19.0 |
| h (-CH₃) | Methyl | ~0.95 (t) | ~13.5 |
Note: Predicted values are based on standard chemical shift ranges and analogous structures. Actual values may vary based on solvent and experimental conditions. (t = triplet, m = multiplet)
Rotational Spectroscopy for Conformational Dynamics
Due to the presence of several single bonds, this compound is a flexible molecule that can exist in multiple three-dimensional shapes, or conformations. Rotational spectroscopy, often performed using Fourier transform microwave (FTMW) techniques on a supersonic jet-cooled sample, is a high-resolution method used to study these conformational dynamics.
This technique measures the rotational transitions of a molecule in the gas phase with extremely high precision. Each stable conformer of this compound has a unique moment of inertia and, consequently, a distinct set of rotational constants (A, B, and C). By matching the experimentally observed rotational constants with those predicted from quantum chemical calculations (e.g., density functional theory), the specific conformations present in the sample can be identified. This analysis provides valuable insights into the preferred geometries and the intramolecular forces that govern the molecule's shape.
Table 2: Hypothetical Rotational Constants for Two Plausible Conformers of this compound
| Conformational State | Calculated A (MHz) | Calculated B (MHz) | Calculated C (MHz) |
| Extended (anti-anti) | 2500 | 450 | 420 |
| Bent (gauche-anti) | 2100 | 550 | 500 |
Note: These values are illustrative, based on typical ranges for molecules of similar size and flexibility, and would need to be confirmed by specific computational and experimental studies.
Chromatographic Separation and Quantification
Chromatographic methods are essential for assessing the purity of this compound, identifying byproducts from its synthesis, and quantifying trace impurities like residual solvents.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing the purity of volatile compounds like this compound. emerypharma.com In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a GC column. The separated components then enter a mass spectrometer, which ionizes and fragments the molecules.
The resulting mass spectrum provides a molecular fingerprint, allowing for confident identification of the main compound and any impurities. The fragmentation pattern is particularly useful for structural confirmation, with characteristic fragments arising from the cleavage of the butyl group, the ester linkage, and bonds adjacent to the sulfur atom. tutorchase.com Quantitative analysis can be performed by comparing the peak area of this compound to that of a known standard. This is critical for quality control in manufacturing. chromatographyonline.comnih.gov
Headspace GC for Residual Solvent Quantification
The synthesis of this compound may involve the use of organic solvents, which must be removed from the final product. scharlab.com Headspace Gas Chromatography (HS-GC) is a highly sensitive and robust method for quantifying these residual volatile solvents. resolvemass.cachromatographyonline.com
The technique involves placing the sample in a sealed vial and heating it to a specific temperature, allowing volatile solvents to partition into the gas phase (the "headspace") above the sample. innoteg-instruments.com A sample of this gas is then injected into the GC for separation and quantification, typically using a Flame Ionization Detector (FID) or a Mass Spectrometer. thermofisher.comnih.gov This method avoids injecting the non-volatile sample matrix, which protects the instrument and improves analytical accuracy. nih.gov Common solvents that can be monitored include toluene, hexane, and various alcohols.
Kinetic and Mechanistic Analytical Approaches
This compound is widely used as a chain transfer agent in free radical polymerizations and as a reactant in thiol-ene "click" chemistry. chemicalbook.comatamanchemicals.com Analytical techniques are crucial for studying the kinetics and mechanisms of these reactions.
To determine reaction rates and understand the mechanistic pathways, the concentration of reactants (e.g., this compound and an alkene) and products must be monitored over time. This can be achieved by periodically taking aliquots from the reaction mixture and analyzing them using chromatographic techniques like GC or HPLC. rsc.org The rate of consumption of the thiol group can be directly measured, allowing for the calculation of reaction rate constants. researchgate.netbohrium.com
Spectroscopic methods can also be used for real-time monitoring. For example, Fourier-transform infrared (FTIR) spectroscopy can track the disappearance of the characteristic S-H and C=C stretching bands during a thiol-ene reaction, providing continuous kinetic data. sci-hub.boxlsu.edunuaa.edu.cn These analytical approaches are fundamental to optimizing reaction conditions and understanding the role of this compound in creating new polymers and materials. bonlab.infonih.govnih.gov
Studies of Reaction Kinetics in Thiol-Michael Addition
The Thiol-Michael addition is a widely utilized "click" reaction in fields ranging from polymer synthesis to bioconjugation. nsf.gov The reaction involves the addition of a thiol, such as this compound, to an electron-deficient alkene, often catalyzed by a base or nucleophile. nsf.gov Kinetic studies are essential to understand the influence of various factors like the structure of the thiol and the Michael acceptor, the type of catalyst, and the solvent on the reaction rate and mechanism. rsc.org
In the base-catalyzed pathway, a base is used to deprotonate the thiol, forming a thiolate anion. This highly reactive species then attacks the electron-deficient double bond of the Michael acceptor. acs.org For the nucleophile-initiated reaction, a nucleophile first adds to the Michael acceptor, generating a strong basic enolate intermediate which then deprotonates the thiol to form the reactive thiolate anion. nih.gov The efficiency of these reactions is often monitored using techniques like Fourier Transform Infrared (FTIR) spectroscopy to track the conversion of the functional groups over time. nsf.gov
Research has shown that the rate of the Thiol-Michael addition is significantly influenced by the nature of the thiol. For instance, mercaptopropionate esters are generally more reactive than simple alkyl thiols like hexanethiol, a difference that can be attributed to the electronic effects of the ester group which influences the acidity of the thiol proton. researchgate.net The reaction mechanism can be complex, involving steps of propagation, reverse propagation, and chain transfer, each with its own rate coefficient (kP, k−P, and kCT, respectively). nih.gov
Evaluation of Overall Reaction Rates and Electrophilicity Parameters
| Michael Acceptor | Mayr's Electrophilicity (E) | Parr's Electrophilicity (ω) [eV] | Overall Reaction Rate Coefficient (koverall) [M-1s-1] |
|---|---|---|---|
| Ethyl Vinyl Sulfone (EVS) | -17.5 | 1.65 | 1.02E+01 |
| n-Butyl Acrylate (B77674) (BA) | -19.3 | 1.31 | 1.31E-01 |
| N-Propylmaleimide (PMI) | -17.8 | 1.83 | 1.13E+01 |
| Diethyl Maleate (DEM) | -20.7 | 1.36 | 1.01E-02 |
| Diethyl Fumarate (DEF) | -20.5 | 1.38 | 2.12E-02 |
This data demonstrates a quantitative relationship between the electronic properties of the Michael acceptor and the kinetics of the Thiol-Michael addition with this compound. nih.gov Such studies are invaluable for predicting reaction outcomes and for the rational design of new materials and synthetic pathways utilizing this versatile reaction. It has been noted that for mercaptopropionate reactions, the rate-limiting step is often the addition of the thiolate to the Michael acceptor, in contrast to alkyl thiols where proton exchange can be rate-limiting. mdpi.com
Emerging Research Directions and Future Perspectives
Innovations and Emerging Applications
Butyl 3-mercaptopropionate (B1240610) is moving beyond its traditional role as a chemical intermediate and chain transfer agent. Its thiol group offers a reactive site for "click" chemistry, such as thiol-ene and thiol-yne reactions, which are highly efficient and are being leveraged in advanced material synthesis. atamanchemicals.com These reactions facilitate the creation of highly cross-linked networks, essential for developing robust polymers and coatings. atamanchemicals.com
In the realm of nanotechnology, Butyl 3-mercaptopropionate is emerging as a critical component in the fabrication of functionalized surfaces and advanced materials. atamanchemicals.com Its ability to form self-assembled monolayers (SAMs) on metal surfaces is being explored for applications in electronics and anti-corrosion coatings. atamanchemicals.com
A significant area of innovation is its use as a capping agent or ligand for quantum dots (QDs). atamanchemicals.com By functionalizing the surface of these semiconductor nanocrystals, it helps enhance their luminescence and stability, which is crucial for the development of next-generation displays and high-efficiency light-emitting diodes (LEDs). atamanchemicals.com The integration of nanoparticles into coatings can transform their properties, imparting characteristics like scratch resistance, hydrophobicity, and even self-healing capabilities. ampp.orgbohrium.com The synthesis of specific thiol derivatives for attachment to gold nanoparticles further underscores the synergy between mercaptan chemistry and nanotechnology, paving the way for new drug delivery systems and diagnostic tools. nih.govnih.gov
| Emerging Application Area | Role of this compound | Potential Impact |
| Quantum Dots (QDs) | Ligand to functionalize QD surfaces | Development of high-luminescence LEDs and advanced displays atamanchemicals.com |
| Photopolymers | Monomer in thiol-acrylate and thiol-yne systems | Creation of highly cross-linked, durable polymer networks atamanchemicals.com |
| Self-Assembled Monolayers | Reagent for forming SAMs | Enhanced adhesion and corrosion protection on metal surfaces atamanchemicals.com |
| Nanocomposite Coatings | Component in advanced formulations | Imparting scratch resistance, waterproofing, and heat resistance atamanchemicals.comampp.org |
Bio-based Production and Sustainable Chemistry Initiatives
In response to global sustainability goals and stringent environmental regulations, the chemical industry is shifting towards greener production methods. growthmarketreports.comchemistryforsustainability.org This trend is profoundly impacting the synthesis of compounds like this compound, with a strong focus on bio-based feedstocks and biocatalytic processes.
Research into the bio-based production of 3-mercaptopropionic acid, the precursor to its butyl ester, is gaining momentum. growthmarketreports.com This involves leveraging fermentation processes and microbial engineering to convert renewable resources into key chemical building blocks. growthmarketreports.com Furthermore, the use of enzymes, such as lipases, for the direct synthesis of thioesters represents a significant advance in sustainable chemistry. researchgate.netmdpi.com These biocatalytic methods offer high efficiency and selectivity under mild reaction conditions, reducing energy consumption and waste generation compared to traditional chemical synthesis. mdpi.com The development of polythioesters (PTEs) through biosynthesis in recombinant Escherichia coli highlights the potential to create novel bioplastics from mercaptopropionate monomers. nih.gov
Potential Future Markets and Novel Uses
The unique reactivity and properties of this compound are opening doors to new markets and applications beyond its current uses. While its analogue, Methyl 3-mercaptopropionate, has seen demand in high-performance adhesives and sealants, similar or expanded opportunities exist for the butyl ester. verifiedmarketresearch.com
Potential growth areas include its use as a monomer for specialty polymers and resins with enhanced flexibility and chemical resistance. atamanchemicals.comverifiedmarketresearch.com The biosynthesis of novel polythioesters with properties like rubber-like elasticity could create new markets for bio-based elastomers and plastics. nih.gov Its function as an epoxy curing agent and a component in UV-curable coatings and inks points to expanding use in the electronics, automotive, and printing industries. atamanchemicals.com The ability to increase adhesion on metal surfaces also makes it a valuable additive in advanced protective coatings for aerospace and marine applications. atamanchemicals.com
Predicting Changes in Production Methods, including Biotechnological Synthesis
Future production of this compound is expected to diverge into two main streams: the optimization of traditional chemical synthesis and the commercial scaling of biotechnological routes. Advances in catalysis, such as the use of solid-supported catalysts, are improving the efficiency and selectivity of established processes like the addition of hydrogen sulfide (B99878) to butyl acrylate (B77674). google.com
However, the most transformative changes are anticipated from biotechnology. The construction of metabolic pathways in microorganisms to produce polythioesters is a foundational step toward the direct biosynthesis of the monomer itself. nih.gov Enzymatic synthesis of thioesters, which has been demonstrated with high yields in continuous-flow microreactors, offers a path to more sustainable and efficient manufacturing. mdpi.com These biocatalytic methods, utilizing enzymes like lipases, can replace harsh chemical catalysts and operate under milder conditions. researchgate.netmdpi.com As these technologies mature, a gradual shift from petrochemical-based feedstocks to renewable, bio-based sources for the acrylic acid or propionic acid backbone is foreseeable. growthmarketreports.com
| Synthesis Approach | Key Features | Future Outlook |
| Advanced Chemical Catalysis | Use of solid-supported catalysts; process optimization. google.com | Incremental improvements in efficiency and waste reduction. |
| Enzymatic Synthesis | Employs enzymes (e.g., lipases); mild reaction conditions. mdpi.com | Promising for greener, more selective production at scale. researchgate.netmdpi.com |
| Metabolic Engineering | Genetically modified organisms (e.g., E. coli) for biosynthesis. nih.gov | Long-term potential for direct production from simple sugars. |
| Photochemical Synthesis | Uses light to drive reactions, potentially avoiding harsh reagents. researchgate.net | Niche applications and novel synthesis pathways. |
Multidisciplinary Research Synergies
The future development and application of this compound are intrinsically linked to the convergence of multiple scientific disciplines. The growing relationship between polymer chemistry and biotechnology is particularly crucial, enabling the creation of novel bio-based polymers and more sustainable manufacturing processes for chemical intermediates. researchgate.netk-online.com
Innovations in advanced coatings and nanotechnology rely on the synergy between materials science, physics, and chemistry to design surfaces with tailored properties. The development of bio-based production routes requires close collaboration among biochemists, chemical engineers, and microbiologists to design efficient fermentation processes and biocatalytic systems. researchgate.netnih.gov This interdisciplinary approach is essential for translating fundamental research into commercially viable technologies and unlocking the full potential of versatile molecules like this compound.
Q & A
Q. What standardized biodegradation tests are applicable to assess the environmental persistence of this compound?
- Methodological Answer : OECD Test Guidelines 301D (closed bottle test) and 301F (manometric respirometry) are used to evaluate aerobic biodegradability. This compound shows 55.6% oxygen consumption in OECD 301D (indicating partial biodegradability) and 15.0% in OECD 301F, suggesting moderate persistence. Complementary assays like bioaccumulation factor (BCF) analysis (estimated BCF = 3.16) are recommended for ecotoxicity assessments .
Advanced Research Questions
Q. How do conformational dynamics of this compound influence its reactivity in gas-phase studies?
- Methodological Answer : Rotational spectroscopy (chirped-pulse and cavity-based FTMW) reveals two dominant conformers stabilized by intramolecular hydrogen bonding (S–H···O=C). Computational models (e.g., topological quantum theory of atoms in molecules) quantify the energy barriers between conformers, which are influenced by steric hindrance and electronic delocalization. These findings are critical for predicting reactivity in catalytic or polymerization applications .
Q. What metabolic pathways degrade this compound in microbial systems, and how do they differ across species?
- Methodological Answer : In Variovorax paradoxus strain TBEA6, β-oxidation pathways cleave this compound into formyl-CoA and 3-mercaptopropionate via enoyl-CoA hydratases and β-keto-thiolases. Contrastingly, cyanobacteria (e.g., Synechococcus elongatus) may utilize DMSP (dimethylsulfoniopropionate) catabolism to generate 3-mercaptopropionate, though this requires isotopic tracer studies to confirm. Comparative genomic analysis of thiolase homologs across species can identify divergent degradation mechanisms .
Q. How should researchers resolve contradictions in mutagenicity data for this compound?
- Methodological Answer : While Ames tests (OECD 471) and mouse lymphoma assays (OECD 476) show no mutagenicity, sister chromatid exchange (SCE) assays report positive results. To resolve this, researchers should: (i) Validate SCE assay conditions (e.g., dose-response thresholds, metabolic activation systems); (ii) Perform follow-up micronucleus tests (OECD 487) to assess clastogenicity; (iii) Analyze reactive oxygen species (ROS) generation via fluorometric assays to identify indirect DNA damage pathways .
Key Considerations for Experimental Design
- Conformational Analysis : Use rotational spectroscopy paired with ab initio calculations to map energy landscapes for reaction mechanism studies .
- Ecotoxicology : Combine OECD biodegradation tests with in silico QSAR models to predict long-term environmental impacts .
- Toxicological Contradictions : Apply tiered testing strategies (e.g., OECD 487 after SCE assays) to validate mutagenicity findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
